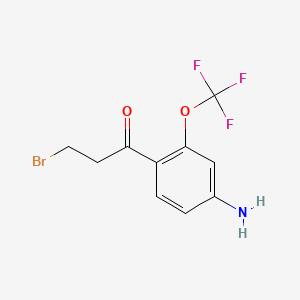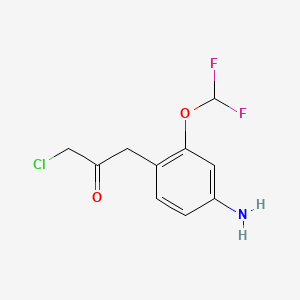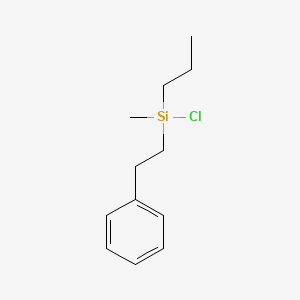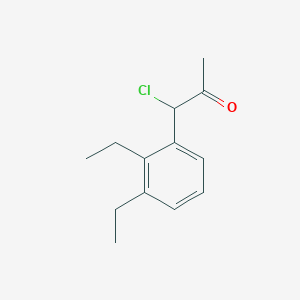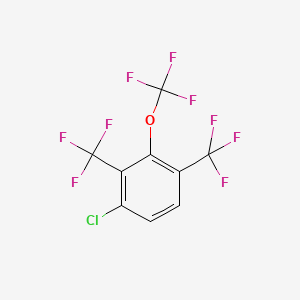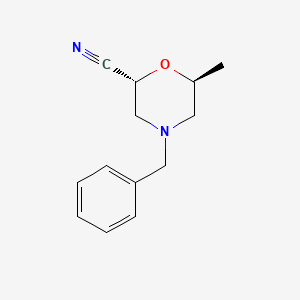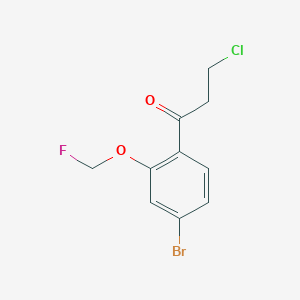
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluoromethoxy-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing biological pathways and exerting desired effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one include:
4-Bromo-2-fluorobiphenyl: Lacks the propanone group but shares the bromine and fluorine substitutions on the phenyl ring.
4-Bromo-2-fluoro-1,1’-biphenyl: Another similar compound with a biphenyl structure.
1-(4-Bromo-2-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its specific combination of halogen and methoxy substitutions, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9BrClFO2 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
1-[4-bromo-2-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-7-1-2-8(9(14)3-4-12)10(5-7)15-6-13/h1-2,5H,3-4,6H2 |
Clé InChI |
WMEMFDOAUXTBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OCF)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)
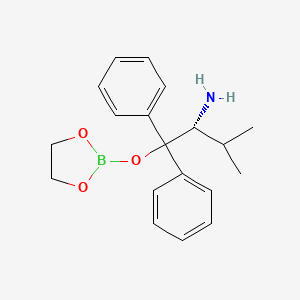
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

